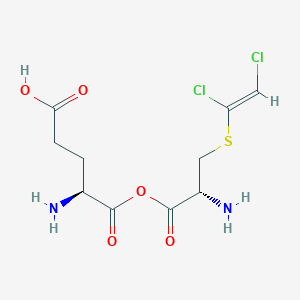
Glutamyl-S-(1,2-dichlorovinyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC) is a toxic metabolite of the industrial chemical trichloroethylene (TCE). DCVC has been shown to have harmful effects on human health, including liver and kidney damage, as well as an increased risk of cancer. Despite its toxicity, DCVC has been widely studied in scientific research, particularly in the areas of toxicology and biochemistry.
作用機序
Glutamyl-S-(1,2-dichlorovinyl)cysteine exerts its toxic effects by binding to proteins in the liver and kidney, leading to oxidative stress and cell damage. It has been shown to inhibit the activity of GST enzymes, which are responsible for the detoxification of a wide range of xenobiotics in the body.
Biochemical and Physiological Effects:
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to cause liver and kidney damage, as well as an increased risk of cancer. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been shown to induce oxidative stress and inflammation, which can lead to cell damage and dysfunction.
実験室実験の利点と制限
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been widely used as a tool in scientific research, particularly in the areas of toxicology and biochemistry. Its ability to inhibit GST enzymes has made it a useful tool for studying the role of these enzymes in detoxification pathways. However, its toxicity limits its use in certain experimental models, particularly in vivo studies.
将来の方向性
There are several future directions for research on Glutamyl-S-(1,2-dichlorovinyl)cysteine. One area of interest is the development of new therapies to mitigate the toxic effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine on the body. Another area of interest is the development of new tools and techniques to study the mechanism of action of GST enzymes and their role in detoxification pathways. Finally, further research is needed to better understand the long-term effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine exposure on human health.
合成法
Glutamyl-S-(1,2-dichlorovinyl)cysteine is synthesized through the metabolism of TCE in the liver. TCE is converted to chloral hydrate, which is then metabolized to Glutamyl-S-(1,2-dichlorovinyl)cysteine. The formation of Glutamyl-S-(1,2-dichlorovinyl)cysteine is dependent on the activity of the enzyme glutathione S-transferase (GST), which catalyzes the conjugation of glutathione with Glutamyl-S-(1,2-dichlorovinyl)cysteine.
科学的研究の応用
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been extensively studied in scientific research, particularly in the areas of toxicology and biochemistry. Its toxicity has been studied in animal models, as well as in vitro studies using cell lines. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been used as a tool to study the mechanism of action of GST enzymes and their role in detoxification pathways.
特性
CAS番号 |
142678-05-5 |
|---|---|
製品名 |
Glutamyl-S-(1,2-dichlorovinyl)cysteine |
分子式 |
C10H14Cl2N2O5S |
分子量 |
345.2 g/mol |
IUPAC名 |
(4S)-4-amino-5-[(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoyl]oxy-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14Cl2N2O5S/c11-3-7(12)20-4-6(14)10(18)19-9(17)5(13)1-2-8(15)16/h3,5-6H,1-2,4,13-14H2,(H,15,16)/b7-3+/t5-,6-/m0/s1 |
InChIキー |
MNMCREGVBDLIDT-ZKNKFSEWSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)OC(=O)[C@H](CS/C(=C/Cl)/Cl)N)N |
SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
正規SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
同義語 |
glutamyl-S-(1,2-dichlorovinyl)cysteine L-gamma-Glu-L-DCVC L-gamma-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



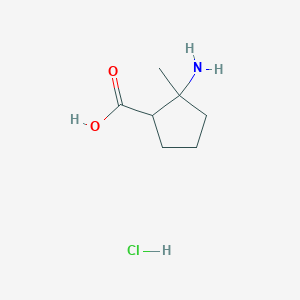
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)


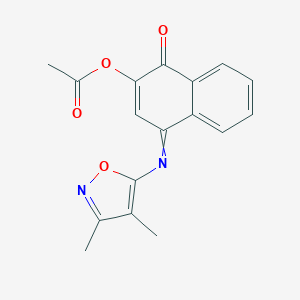
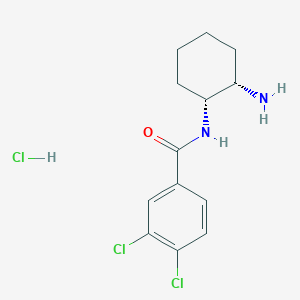
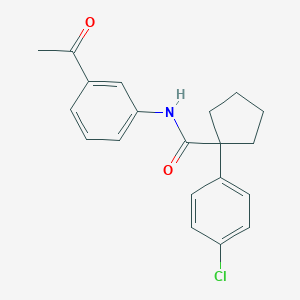
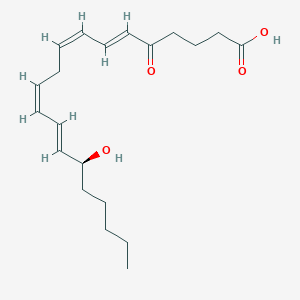
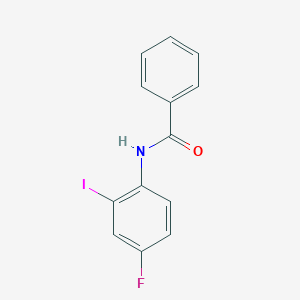
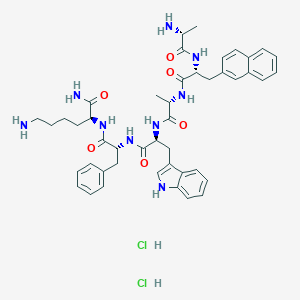
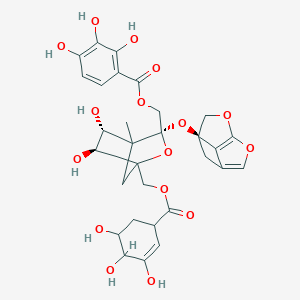
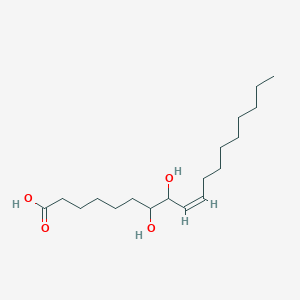
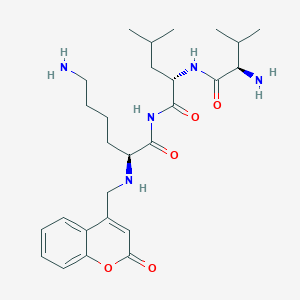
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)